(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid
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Overview
Description
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5BrFNO4 . It has a molecular weight of 278.03 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrFNO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Structural Characterization
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid has been utilized in synthetic routes to create novel compounds with potential biological activities. For instance, novel phthalazinyl derivatives were synthesized from phthalic anhydride, involving this compound, and evaluated for their antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme. Among the synthesized compounds, certain derivatives showed significant activity against Mycobacterium tuberculosis, highlighting the compound's role in developing antimycobacterial agents (Sriram et al., 2009).
Comparative Reactivity and Acidity Studies
Another research application includes a comparative DFT study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including this compound. The study calculated structural properties, reactivity descriptors, acidity, and vibrational spectra, which show that the presence of halogen substituents significantly affects these properties. This research aids in understanding the electronic effects of halogen substituents on phenylacetic acids and their implications on chemical reactivity and acidity (Srivastava et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the bromine, fluorine, and nitro groups in the compound can potentially interact with various biological targets .
Biochemical Pathways
Given the presence of reactive groups in the molecule, it is plausible that it could interfere with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is expected to have good absorption and distribution. The presence of halogens (bromine and fluorine) in the molecule could potentially affect its metabolism and excretion .
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-6-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWVGTRCXLLTOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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